molecular formula C13H16O4 B1313858 ethyl 2-(2-acetyl-4-methylphenoxy)acetate CAS No. 58335-85-6

ethyl 2-(2-acetyl-4-methylphenoxy)acetate

Cat. No.: B1313858
CAS No.: 58335-85-6
M. Wt: 236.26 g/mol
InChI Key: HVWWVNAQQNTWKF-UHFFFAOYSA-N
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Description

ethyl 2-(2-acetyl-4-methylphenoxy)acetate is an organic compound with a complex structure It is characterized by the presence of an acetic acid ester group attached to a phenoxy ring, which is further substituted with acetyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The reaction mixture is then subjected to distillation to purify the ester product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-acetyl-4-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol group.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of acetic acid and corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated phenoxy derivatives.

Scientific Research Applications

ethyl 2-(2-acetyl-4-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenoxy ring can interact with aromatic receptors, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (4-methylphenoxy)-, ethyl ester
  • Acetic acid, (2-acetylphenoxy)-, ethyl ester
  • **Ac

Properties

IUPAC Name

ethyl 2-(2-acetyl-4-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-13(15)8-17-12-6-5-9(2)7-11(12)10(3)14/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWWVNAQQNTWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482858
Record name Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58335-85-6
Record name Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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